molecular formula C21H22N2O5S2 B2418578 4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-26-9

4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2418578
CAS No.: 863512-26-9
M. Wt: 446.54
InChI Key: STWBFRBJWQVKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a thiazole ring, and a benzenesulfonamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide, has been reported . This compound has a molecular weight of 321.4 g/mol and a molecular formula of C18H27NO4 . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, it was found that alkyl substitution on the nitrogen of benzamide gave 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide . This compound showed potent antiulcer activities at oral doses of 50-400 mg/kg .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide, have been reported . This compound has a molecular weight of 321.4 g/mol, a topological polar surface area of 64.6 Ų, and a complexity of 359 .

Scientific Research Applications

UV Protection and Antimicrobial Properties

4-acetyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide derivatives have been used in the dyeing and protection finishing of cotton textiles. These derivatives, specifically designed and synthesized for this purpose, have demonstrated effective properties such as UV protection and antibacterial characteristics, making them valuable in textile applications (Mohamed et al., 2020).

Enzyme Inhibition and Potential Therapeutic Applications

The compound has been studied for its role as an inhibitor of enzymes like kynurenine 3-hydroxylase. This inhibition is significant because of its potential therapeutic applications in various neurological disorders. This specific enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases (Röver et al., 1997).

Photodynamic Therapy for Cancer Treatment

In the field of cancer treatment, particularly in photodynamic therapy, certain derivatives of this compound have been explored. These derivatives are synthesized and characterized for their potential as photosensitizers due to their high singlet oxygen quantum yield, which is crucial for effective Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Anticancer and VEGFR-2 Inhibition

Novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety have shown promise as anticancer agents, with certain compounds exhibiting strong cytotoxic activity against various cancer cell lines. These compounds have also been evaluated for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2, a critical target in cancer treatment (Ghorab et al., 2016).

Properties

IUPAC Name

4-acetyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14(24)15-4-7-18(8-5-15)30(25,26)22-11-10-17-13-29-21(23-17)16-6-9-19(27-2)20(12-16)28-3/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBFRBJWQVKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.